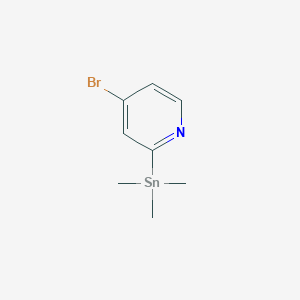
4-Bromo-2-(trimethylstannyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(trimethylstannyl)-pyridine is an organotin compound that features a bromine atom and a trimethylstannyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trimethylstannyl)-pyridine typically involves the stannylation of 4-bromo-2-chloropyridine. One common method is the reaction of 4-bromo-2-chloropyridine with hexamethylditin in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(trimethylstannyl)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylstannyl group can participate in Stille coupling reactions with various electrophiles, such as aryl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Stille coupling reactions. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products can include oxidized or reduced forms of the pyridine ring, such as pyridine N-oxides or dihydropyridines.
Aplicaciones Científicas De Investigación
4-Bromo-2-(trimethylstannyl)-pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The compound can be used in the preparation of functionalized materials, such as polymers and ligands for catalysis.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those involving pyridine derivatives.
Biological Studies: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying their interactions and functions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(trimethylstannyl)-pyridine largely depends on the specific reaction it undergoes. In coupling reactions, the trimethylstannyl group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophile. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(trimethylsilyl)-pyridine: Similar to the stannyl compound but with a trimethylsilyl group instead of a trimethylstannyl group.
4-Bromo-2-(trimethylgermyl)-pyridine: Contains a trimethylgermyl group, offering different reactivity compared to the stannyl and silyl analogs.
4-Bromo-2-(trimethylphosphinyl)-pyridine: Features a trimethylphosphinyl group, which can participate in different types of reactions compared to the stannyl compound.
Uniqueness
4-Bromo-2-(trimethylstannyl)-pyridine is unique due to the presence of the trimethylstannyl group, which provides distinct reactivity in coupling reactions compared to its silyl, germyl, and phosphinyl analogs. The stannyl group is particularly effective in Stille coupling reactions, making this compound valuable in the synthesis of complex organic molecules.
Propiedades
Número CAS |
1008750-09-1 |
|---|---|
Fórmula molecular |
C8H12BrNSn |
Peso molecular |
320.80 g/mol |
Nombre IUPAC |
(4-bromopyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3BrN.3CH3.Sn/c6-5-1-3-7-4-2-5;;;;/h1-3H;3*1H3; |
Clave InChI |
VLXFOQUUZYANMH-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



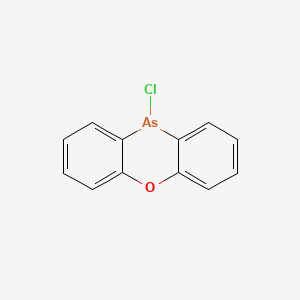
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
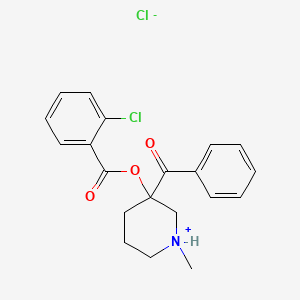
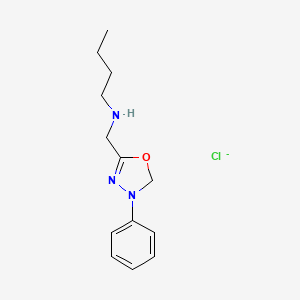

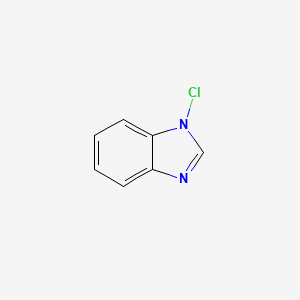
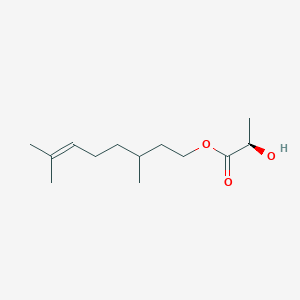
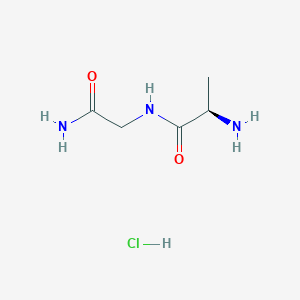

![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)

